molecular formula C11H15NO2 B13554179 3-Methoxy-4-(propan-2-yl)benzamide

3-Methoxy-4-(propan-2-yl)benzamide

Cat. No.: B13554179
M. Wt: 193.24 g/mol
InChI Key: SVLIBSVDYYXXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(propan-2-yl)benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Benzamides are a significant class of amide compounds widely used due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(propan-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(propan-2-yl)benzamide is unique due to the presence of both methoxy and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-methoxy-4-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO2/c1-7(2)9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3,(H2,12,13)

InChI Key

SVLIBSVDYYXXID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.